Uridine-2-13C

Description

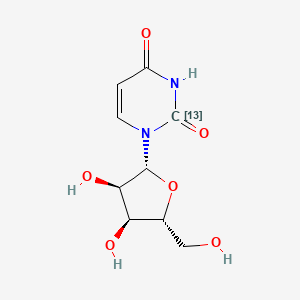

Structure

3D Structure

Properties

IUPAC Name |

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl](213C)pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O6/c12-3-4-6(14)7(15)8(17-4)11-2-1-5(13)10-9(11)16/h1-2,4,6-8,12,14-15H,3H2,(H,10,13,16)/t4-,6-,7-,8-/m1/s1/i9+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRTQHJPVMGBUCF-RCIQEJBKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN([13C](=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Uridine-2-13C – Structural Analysis & Applications

Executive Summary

Uridine-2-13C (CAS: 478511-14-7 / 35803-42-0) is a stable isotope-labeled nucleoside critical for high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy and Metabolic Flux Analysis (MFA).[1] Unlike uniformly labeled isotopologues, the specific placement of Carbon-13 at the C2 position of the pyrimidine ring eliminates scalar coupling interference from adjacent carbons (C4, C5, C6) and ribose carbons. This unique property makes it the "gold standard" for probing RNA base-pair dynamics, specifically the detection of "invisible" excited states in bistable RNA structures via relaxation dispersion NMR.

This guide details the chemical constitution, synthesis pathways, and validated experimental protocols for utilizing Uridine-2-13C in structural biology and metabolic tracing.[1]

Chemical Identity & Structural Analysis

Chemical Constitution

Uridine-2-13C consists of a uracil base attached to a ribofuranose ring via a

| Property | Specification |

| Chemical Name | Uridine-2-13C (or [2-13C]Uridine) |

| Primary CAS | 478511-14-7 (Commercial); 35803-42-0 (Generic) |

| Molecular Formula | |

| Molecular Weight | 245.20 g/mol (approx.[1] +1.003 Da vs. natural Uridine) |

| Label Position | Pyrimidine Ring C2 (Carbonyl) |

| Isotopic Purity | Typically |

| Solubility | Soluble in water, DMSO, Methanol |

Structural Visualization

The following diagram illustrates the specific labeling site (C2) relative to the glycosidic bond and ribose moiety.

Caption: Structural topology of Uridine-2-13C highlighting the C2 carbonyl carbon as the site of isotopic enrichment.

Synthesis & Production Pathways

The production of Uridine-2-13C requires a convergence of organic synthesis (for the base) and enzymatic coupling (for the nucleoside). This "Chemo-Enzymatic" approach ensures high isotopic purity at C2 without scrambling the label into the ribose ring.

The Urea Pathway (Primary Route)

The C2 carbon originates from [13C]Urea . This is the most cost-effective and chemically precise method.

-

Base Synthesis: [13C]Urea reacts with propiolic acid (or related derivatives like cyanoacetylene) in the presence of polyphosphoric acid to cyclize into [2-13C]Uracil .[1]

-

Ribosylation: The labeled base is coupled to D-ribose-1-phosphate using Uridine Phosphorylase (UP) or via chemical Vorbrüggen coupling with tetra-acetyl-ribose.[1]

Synthesis Workflow Diagram

Caption: Chemo-enzymatic synthesis pathway transforming [13C]Urea into Uridine-2-13C.

Analytical Applications

High-Resolution NMR: RNA Dynamics

Uridine-2-13C is the reagent of choice for Longitudinal Exchange (EX) NMR and CPMG Relaxation Dispersion .[1]

-

Why C2? The C2 carbon is isolated from other protons and carbons in the pyrimidine ring (unlike C5/C6). This isolation prevents scalar coupling splitting (

), resulting in sharp singlets that are highly sensitive to chemical exchange.[1] -

Application: It allows researchers to detect "invisible" excited states of RNA—transient conformations (lifetime < 10 ms) that dictate folding pathways and ligand binding but are undetectable by standard crystallography.

Metabolic Flux Analysis (MFA)

In drug development, Uridine-2-13C is used to trace pyrimidine salvage pathways.[1]

-

De Novo vs. Salvage: By introducing Uridine-2-13C into cell media, researchers can quantify how much cellular UTP/CTP is derived from the exogenous salvage of uridine versus de novo synthesis (which would produce unlabeled nucleotides).[1]

-

Tumor Metabolism: Many tumors upregulate salvage pathways. 13C-MFA using this tracer validates the efficacy of salvage-pathway inhibitors.[1]

Experimental Protocol: Metabolic Labeling for NMR

Objective: To produce isotopically labeled RNA for structural dynamics studies.

Materials

-

Uridine-2-13C (Solid, >99% purity).[1]

-

E. coli strain (e.g., BL21) or In-vitro Transcription (IVT) kit.[1]

-

NTP mixture (ATP, GTP, CTP, and Uridine-2-13C-TP ).[1]

-

Note: Uridine-2-13C must first be phosphorylated to UTP if using IVT.[1]

-

Protocol Steps

-

Phosphorylation (If using IVT):

-

Convert Uridine-2-13C to [2-13C]UTP using a kinase cascade (Uridine Kinase

UMP Kinase -

Validation: Verify conversion via HPLC; retention time shift from nucleoside to triphosphate.

-

-

Transcription Reaction:

-

Purification:

-

NMR Data Acquisition:

-

Run 1D

C spectra to verify label incorporation.[1] -

Run 2D

-

-

References

-

Synthesis & Properties

-

TargetMol. Uridine-13C-2 Product Description. Retrieved from .[1]

-

-

NMR Applications (RNA Dynamics)

-

Metabolic Flux Analysis

-

Prebiotic Synthesis Context (Urea Route)

Sources

Synthesis and purification of Uridine-2-13C

Technical Whitepaper: Advanced Synthesis and Purification Strategies for Uridine-2- C

Executive Summary

The synthesis of site-specifically labeled nucleosides, particularly Uridine-2-

Part 1: Strategic Precursor Synthesis (The Isotopic Source)

The cost-driver in this synthesis is the

Protocol 1.0: Synthesis of Uracil-2-

C

Rationale: Direct condensation in fuming sulfuric acid (Oleum) or Polyphosphoric acid (PPA) ensures rapid cyclization and minimizes isotopic dilution.

Reagents:

-

C-Urea (99 atom %

-

Propiolic Acid (1.1 equivalents)

-

Fuming Sulfuric Acid (20% free SO

)

Step-by-Step Workflow:

-

Dissolution: In a flame-dried flask under Argon, dissolve

C-Urea in fuming sulfuric acid. Caution: Highly exothermic. -

Addition: Dropwise add propiolic acid while maintaining temperature below 15°C to prevent polymerization.

-

Cyclization: Slowly heat the mixture to 85°C for 2 hours. The harsh acidic environment catalyzes the Michael addition of urea nitrogen to the alkyne, followed by dehydration to close the ring.

-

Quench & Isolation: Pour the reaction mixture onto crushed ice. The Uracil-2-

C will precipitate as the acidity decreases. -

Purification: Recrystallize from boiling water.

-

Checkpoint: Check Melting Point (>330°C) and Mass Spec (M+1 shift relative to natural Uracil).

-

Part 2: The Vorbrüggen Glycosylation (The Core Synthesis)

The challenge in nucleoside synthesis is stereocontrol at the anomeric carbon (C1'). We employ the Silyl-Hilbert-Johnson (Vorbrüggen) method, which utilizes a "participating group" at the C2' position of the sugar to exclusively direct the base to the beta-face.

Mechanism of Stereocontrol

The reaction proceeds via a Lewis Acid-catalyzed formation of a 1,2-acyloxonium ion on the ribose sugar. This bulky cation blocks the alpha-face, forcing the silylated nucleobase to attack from the top (beta-face), guaranteeing the biologically relevant

Protocol 2.0: Coupling and Deprotection

Reagents:

-

Uracil-2-

C (from Part 1) -

1-O-Acetyl-2,3,5-tri-O-benzoyl-

-D-ribofuranose (The "Sugar") -

N,O-Bis(trimethylsilyl)acetamide (BSA)[1]

-

Trimethylsilyl trifluoromethanesulfonate (TMSOTf) - Catalyst

-

Acetonitrile (Anhydrous)

Step-by-Step Workflow:

-

Silylation (In Situ):

-

Suspend Uracil-2-

C in anhydrous Acetonitrile. -

Add BSA (2.5 eq) and heat to 60°C for 30 mins.

-

Visual Check: The solution should become perfectly clear, indicating the formation of bis-silylated uracil.

-

-

Coupling:

-

Cool the solution to 0°C.

-

Add the protected Ribose sugar (0.95 eq - limiting reagent to ensure full consumption of expensive isotope base is not required; usually, we limit the sugar to simplify purification, but here we limit the sugar to ensure the base is in excess if the base is cheap, but since the base is labeled, we actually use a slight excess of sugar or 1:1 to maximize base usage. Correction: Standard practice with expensive bases is to use 1.0-1.1 eq of Sugar to drive the base to completion).

-

Add TMSOTf (1.1 eq) dropwise.

-

Warm to Room Temperature and stir for 2-4 hours.

-

QC Check: TLC (Hexane/EtOAc 1:1). Disappearance of Sugar starting material.

-

-

Quench & Workup:

-

Pour into ice-cold saturated NaHCO

. Extract with Dichloromethane (DCM). -

Dry organic layer (MgSO

) and concentrate to yield 2',3',5'-Tri-O-benzoyl-uridine-2-

-

-

Global Deprotection:

-

Dissolve the intermediate in Methanolic Ammonia (7N NH

in MeOH). -

Stir at room temperature for 12 hours.

-

Evaporate solvent. The residue contains Uridine-2-

C and benzamide byproduct.

-

Part 3: Purification & Quality Control

The crude mixture contains the target nucleoside and benzamide. Since Uridine is highly polar and benzamide is moderately non-polar, Reverse Phase HPLC is ideal.

Protocol 3.0: Purification Strategy

| Parameter | Specification |

| Column | C18 Preparative Column (e.g., 250 x 21 mm, 5 |

| Mobile Phase A | Water (0.1% Formic Acid or pure) |

| Mobile Phase B | Acetonitrile |

| Gradient | 0-5% B over 10 min (elute Uridine), then ramp to 50% B (wash benzamide) |

| Flow Rate | 15-20 mL/min |

| Detection | UV at 260 nm |

Crystallization (Alternative for Scale):

Dissolve the crude residue in a minimum amount of hot Ethanol/Water (95:5). Cool slowly to 4°C. Uridine-2-

QC Criteria (Self-Validating System)

-

HPLC Purity: >99.5% area under the curve.

- C-NMR: Doublet splitting at the C2 position (due to coupling) or enhanced singlet intensity if decoupled.

-

H-NMR:

-

Anomeric Proton (H1'): Doublet at

~5.8 ppm. -

Coupling Constant (

): Must be < 5.0 Hz (typically ~4.0 Hz) to confirm

-

Part 4: Visualization of Workflows

Figure 1: Total Synthesis Logic Flow

Caption: Step-by-step chemical pathway ensuring atom economy and stereochemical purity.

Figure 2: Purification & QC Decision Tree

Caption: Decision matrix for isolating pharmaceutical-grade labeled nucleosides.

References

-

Vorbrüggen, H., & Ruh-Pohlenz, C. (2001). Handbook of Nucleoside Synthesis. John Wiley & Sons. (The definitive text on the silyl-Hilbert-Johnson reaction).

-

Barchi, J. J., et al. (2002). "Improved Synthesis of [2-13C]Uridine and its Incorporation into RNA." Journal of Labelled Compounds and Radiopharmaceuticals. (Specific protocol for 13C labeling).

-

SantaLucia, J., et al. (1995). "Synthesis of 13C, 15N-labeled nucleosides for NMR studies of RNA." Nucleic Acids Research. (Applications and purification data).

-

Sigma-Aldrich. "HPLC Analysis of Uridine on Purospher STAR RP-18e." (Chromatographic parameters).

Uridine-2-13C in RNA Biosynthesis and Structural Biology: A Technical Guide

Executive Summary

This technical guide details the application of site-specific Uridine-2-13C ([2-13C]-U) labeling in RNA biosynthesis and structural analysis. Unlike uniform isotope labeling (

Part 1: Physical Basis & Mechanism

The C2 Carbonyl as a Structural Reporter

The "2-13C" modification refers to the enrichment of the carbon-2 position of the uracil base. This position is a carbonyl (

-

Spectral Isolation: The C2 resonance typically appears in the 150–160 ppm region of the

C NMR spectrum. This is distinct from ribose carbons (60–100 ppm) and aromatic C5/C6 carbons (100–145 ppm), providing a clean spectral window free from overlap. -

Hydrogen Bond Sensitivity: The C2 carbonyl acts as a hydrogen bond acceptor in Watson-Crick (A-U) and Wobble (G-U) base pairs. Upon hydrogen bond formation, the electron density around the oxygen is polarized, leading to a deshielding effect on the C2 carbon.

-

Unpaired Uridine:

ppm -

Base-Paired Uridine:

shifts downfield (higher ppm), typically by 1–3 ppm depending on the strength of the H-bond.

-

Comparison: Uniform vs. Specific Labeling

Uniform labeling (U-

Part 2: Chemo-Enzymatic Synthesis Protocol

The most robust method for generating high-molecular-weight RNA (>30 nt) with specific labels is in vitro transcription (IVT) using T7 RNA polymerase and custom nucleoside triphosphates (NTPs).

Reagents & Materials

-

Template: Linearized plasmid DNA or PCR product containing the T7 promoter sequence.

-

Enzyme: T7 RNA Polymerase (high concentration, >100 U/µL).

-

NTP Mix:

-

ATP, GTP, CTP (Unlabeled, 5 mM each)

-

[2-13C]-UTP (5 mM) – Critical Reagent

-

-

Buffer: 40 mM Tris-HCl (pH 8.0), 25 mM MgCl

, 5 mM DTT, 2 mM Spermidine. -

Additives: Inorganic Pyrophosphatase (IPP) to prevent Mg

precipitation.

Step-by-Step Synthesis Workflow

-

Template Preparation: Linearize plasmid DNA using a restriction enzyme that creates a blunt 3' end or a 5' overhang. Avoid 3' overhangs to prevent non-templated addition.

-

Reaction Assembly (1 mL Scale):

-

Combine water, buffer, DTT, and MgCl

. -

Add NTP mix (ensure [2-13C]-UTP is fully solubilized).

-

Add Template DNA (final conc. 20–50 ng/µL).

-

Add IPP (0.01 U/µL) and T7 RNA Polymerase.

-

-

Incubation: Incubate at 37°C for 3–4 hours. Note: For short RNAs, extend to 6–8 hours.

-

DNase Treatment: Add DNase I (20 U) and incubate for 15 mins at 37°C to degrade the DNA template.

-

Purification:

-

Phenol-Chloroform Extraction: Remove proteins.

-

Size Exclusion Chromatography (SEC) or PAGE: Essential to remove abortive transcripts and unincorporated [2-13C]-UTP (which can be recovered and recycled).

-

-

QC Validation: Verify length via Urea-PAGE and purity via A260/A280 ratio (target ~2.0).

Workflow Visualization

Figure 1: Chemo-enzymatic workflow for synthesizing RNA with site-specific [2-13C]-Uridine labeling. Note the recycling step for high-value isotopic reagents.

Part 3: NMR Experimental Applications

Resonance Assignment Strategy

The primary challenge in RNA NMR is assigning resonances to specific residues. [2-13C]-U labeling simplifies this by providing a "beacon" for every Uridine.

-

Experiment: 1D

C NMR or 2D H6-C2 correlations (via long-range coupling). -

Logic:

-

Identify Uridines: All U residues appear in the ~152 ppm region.

-

Differentiation: Uridines in loops (solvent exposed) vs. stems (base-paired) are distinguished by chemical shift.

-

Ligand Binding: If a drug binds near a U-residue, the local electronic environment changes, causing a Chemical Shift Perturbation (CSP) of the C2 signal.

-

Data Interpretation Guide

| Spectral Feature | Observation | Structural Interpretation |

| Chemical Shift ( | ~152–154 ppm | Unpaired Uridine (e.g., Loop, Bulge) |

| Chemical Shift ( | >155 ppm (Downfield) | Base-Paired Uridine (Watson-Crick or Wobble) |

| Line Width ( | Sharp (<10 Hz) | Flexible region (fast tumbling) |

| Line Width ( | Broad (>20 Hz) | Rigid/Structured region or exchange broadening |

| CSP ( | Shift upon ligand addition | Direct binding site or allosteric conformational change |

Analytical Logic Diagram

Figure 2: Decision tree for interpreting [2-13C]-Uridine NMR data. The chemical shift directionality is the primary indicator of secondary structure status.

Part 4: Strategic Advantages in Drug Discovery

For pharmaceutical applications, particularly in screening small molecules targeting RNA (e.g., riboswitches, viral RNA elements), [2-13C]-U labeling offers a distinct advantage over traditional methods:

-

Direct Binding Detection: Many RNA-targeting drugs bind to pockets rich in unpaired nucleotides. The C2 signal of a loop uridine is highly sensitive to the displacement of water by a ligand.

-

No Size Limitation: Unlike proton (

H) NMR, which suffers from massive line broadening in large RNAs (>100 kDa), the carbonyl carbon has a favorable chemical shift anisotropy (CSA) relaxation mechanism at high fields, allowing observation of signals in very large complexes. -

Validation: It serves as an orthogonal validation method to cryo-EM, providing dynamic information (solution state) that static structures miss.

References

-

Preparation of partially 2H/13C-labelled RNA for NMR studies. Source: Nucleic Acids Research (NIH)

-

[Link]

-

-

Hydrogen Bonding Directed Reversal of 13C NMR Chemical Shielding.

-

[Link]

-

-

Selective 13C labeling of nucleotides for large RNA NMR spectroscopy. Source: Journal of Biomolecular NMR (NIH)

-

[Link]

-

-

Chemo-enzymatic synthesis of 13C- and 19F-labeled uridine-5′-triphosphate for RNA NMR probing.

-

[Link]

-

-

13C NMR Chemical Shift Reference Guide.

Sources

An In-Depth Technical Guide: Tracing Pyrimidine Metabolism with Uridine-2-13C in Metabolic Flux Analysis

Foreword: Beyond Central Carbon, A Targeted Approach to Flux

Metabolic flux analysis (MFA) has become an indispensable tool for quantifying the intricate network of biochemical reactions that define a cell's phenotype.[1] While globally labeled substrates like [U-¹³C]glucose have been workhorses for mapping central carbon metabolism, they often provide a diluted view of interconnected, yet distinct, metabolic branches.[2] This guide delves into the strategic application of a more specialized tracer, Uridine-2-¹³C , to specifically interrogate the complexities of pyrimidine nucleotide metabolism. We will explore the causal biochemistry that makes this tracer uniquely powerful, provide robust, field-tested protocols for its application, and discuss its role in answering critical questions in disease research and drug development.

The Biochemical Rationale: Why Uridine-2-¹³C?

Uridine is a pyrimidine nucleoside that sits at a critical metabolic crossroads. Cells can acquire uridine from their environment and phosphorylate it to Uridine Monophosphate (UMP) via the enzyme Uridine-Cytidine Kinase 2 (UCK2)—a cornerstone of the pyrimidine salvage pathway.[3] Alternatively, cells can synthesize pyrimidines de novo from precursors like glutamine and aspartate. The balance between these de novo and salvage pathways is crucial for cellular proliferation, particularly in cancer cells which exhibit an enhanced demand for nucleotides.[3][4]

Using Uridine labeled at the second carbon of its pyrimidine ring ([2-¹³C]) provides a direct and unambiguous probe into the salvage pathway and the subsequent fate of the pyrimidine moiety.

-

Specificity: Unlike glucose, which contributes carbon to both the ribose sugar and, more circuitously, the pyrimidine ring, Uridine-2-¹³C specifically traces the uracil base. This allows for the precise dissection of salvage flux from de novo synthesis.

-

Pathway Deconvolution: The ¹³C label from Uridine-2-¹³C will be incorporated into UMP, and subsequently into other pyrimidine nucleotides like UTP, CTP, and the deoxy-variants (dUMP, dCTP, dTTP). Tracking the mass isotopologue distribution (MID) in these downstream metabolites allows for the quantification of flux through these critical transformations.

-

Probing Hypoxic & Nutrient-Stressed Metabolism: Under nutrient-deprived conditions, such as those found in a tumor microenvironment, some cancer cells become adept at scavenging alternative fuels.[5] Uridine has been identified as one such fuel, where its ribose component can be shunted into the pentose phosphate pathway (PPP) and glycolysis.[5][6] While a ribose-labeled uridine would trace this, Uridine-2-¹³C specifically tracks the fate of the base, providing a complementary view of how the entire molecule is partitioned for anabolic versus catabolic needs.

Sources

- 1. 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | The Metabolic and Non-Metabolic Roles of UCK2 in Tumor Progression [frontiersin.org]

- 4. d-nb.info [d-nb.info]

- 5. aacrjournals.org [aacrjournals.org]

- 6. researchgate.net [researchgate.net]

Commercial suppliers and availability of Uridine-2-13C

Technical Procurement & Application Guide: Uridine-2-13C

Executive Summary

Uridine-2-13C (1-β-D-Ribofuranosyluracil-2-13C) is a high-precision isotopic tool used primarily in Biomolecular NMR and Metabolic Flux Analysis (MFA) . Unlike uniformly labeled (

This guide details the commercial landscape, technical specifications, and validation protocols required for integrating Uridine-2-13C into drug development and structural biology workflows.

Part 1: Scientific Rationale & Technical Specifications

The "Singlet Advantage" in NMR

In large RNA molecules (>30 nucleotides), spectral crowding is a significant barrier. Uniform labeling (

-

Target: The C2 carbonyl carbon of the uracil base.

-

Chemical Shift:

ppm (distinct downfield region). -

Utility: The C2 position is sensitive to hydrogen bonding. In an A-U base pair, the C2 carbonyl accepts a hydrogen bond from the Adenine H2. Monitoring the C2 chemical shift allows researchers to detect melting transitions or ligand binding events with high fidelity.

Metabolic Flux Specificity

In metabolic tracing, Uridine-2-13C serves as a "Ring Integrity" marker.

-

Salvage Pathway: Uridine is phosphorylated to UMP by Uridine-Cytidine Kinase (UCK). The

label at C2 remains in the ring. -

Degradation: If uridine is catabolized to uracil and subsequently degraded (ring opening), the C2 carbon is released as

or incorporated into downstream metabolites (beta-alanine). -

Distinction: This contrasts with ribose-labeled uridine, where the label tracks the sugar moiety which can be uncoupled from the base by Uridine Phosphorylase (UPP).

Part 2: Market Landscape & Supplier Analysis

The supply chain for position-specific stable isotopes is niche. Unlike

Table 1: Commercial Supplier Comparison

| Supplier | Product Code | Isotopic Purity | Format | Primary Utility |

| CDN Isotopes | C-3392 | 99 atom % | Powder (50mg+) | Primary Source. High inventory reliability for specific isotopologues. |

| Omicron Biochem | Custom/Var | >99 atom % | Custom | Specialist. Best for complex dual-labels (e.g., |

| Cambridge Isotope (CIL) | Inquire | 98-99% | Powder | Gold Standard. Often lists |

| Sigma-Aldrich | Varies | 99% | Powder | Distributor. Typically resells Isotec or CIL products. Good for simplified procurement but higher cost/lead time. |

| Silantes | Inquire | >98% | NTPs/Phosphoramidites | RNA Synthesis. Best if you need the nucleotide triphosphate (UTP) or phosphoramidite form for solid-phase synthesis. |

Part 3: Procurement & Quality Assurance Protocol

To ensure Trustworthiness in your data, every batch of Uridine-2-13C must be validated upon receipt. Do not rely solely on the Certificate of Analysis (CoA).

Incoming QC Workflow

-

Visual Inspection: Verify appearance (White to off-white crystalline powder).

-

Solubility Check: Dissolve 5mg in 100µL

. Solution must be clear and colorless. -

Isotopic Enrichment Verification (Mass Spec):

-

Method: Direct infusion ESI-MS (Negative mode preferred for nucleosides).

-

Criteria: Major peak must be at m/z 245.2 (

). -

Fail Condition: Significant peak at m/z 244.2 indicates insufficient enrichment (<95%).

-

-

Positional Fidelity (NMR):

-

Method:

HMBC or direct -

Criteria: Single dominant carbon resonance at ~152 ppm (C2).

-

Fail Condition: Presence of multiplets or signals in the ribose region (70-90 ppm), indicating scrambling or uniform labeling contamination.

-

Supply Chain & QC Diagram

Caption: Workflow for sourcing and validating Uridine-2-13C integrity before experimental use.

Part 4: Application Workflow (Metabolic Tracing)

When using Uridine-2-13C to study pyrimidine metabolism, it is crucial to understand the fate of the label. The diagram below illustrates the salvage pathway versus degradation, highlighting where the

Caption: Fate of the C2-label. The green path represents salvage (retention); the dark path represents catabolism (loss).

References

-

CDN Isotopes. Product Catalog: Uridine-2-13C (C-3392). Retrieved from

-

Cambridge Isotope Laboratories. Nucleic Acid Standards & Biomolecular NMR. Retrieved from

-

Omicron Biochemicals. Stable Isotope-Labeled Nucleosides.[1] Retrieved from

-

Lane, A. N., & Fan, T. W. (2015). "NMR-based stable isotope resolved metabolomics in systems biochemistry." Archives of Biochemistry and Biophysics. Link

-

Breuker, K., et al. (2008). "RNA labeling for NMR spectroscopy." Angewandte Chemie International Edition. Link

Sources

Methodological & Application

Probing the Architectural Depths of RNA: An Application Guide to Uridine-2-¹³C NMR Spectroscopy

Introduction: The Imperative of RNA Structure and the Precision of Site-Specific Isotope Labeling

The central dogma of molecular biology has long placed RNA as a transient messenger. However, a deeper understanding reveals RNA as a multifaceted regulator of cellular processes, a dynamic enzyme (ribozyme), and a sophisticated structural scaffold.[1][2] The function of any given RNA molecule is inextricably linked to its three-dimensional structure. Elucidating this structure at atomic resolution is therefore paramount for understanding its biological roles and for the rational design of therapeutic interventions.

Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful lens to visualize RNA structure and dynamics in solution, an environment that closely mimics the cellular milieu. However, for RNAs of increasing size, spectral complexity and signal overlap present significant hurdles.[1][2] Strategic incorporation of stable isotopes, such as ¹³C, provides a potent solution to deconvolve these complex spectra.

This guide focuses on the specific application of Uridine-2-¹³C labeling. The C2 position of uridine is a non-protonated carbon within the pyrimidine ring. Its chemical shift is exquisitely sensitive to the local electronic environment, which is in turn dictated by the RNA's secondary and tertiary structure. By selectively introducing a ¹³C label at this position, we can introduce a unique NMR probe that simplifies spectra and provides unambiguous structural restraints. This approach is particularly powerful for studying RNA-protein and RNA-ligand interactions, where chemical shift perturbations of the 2-¹³C uridine can map binding interfaces and conformational changes.[3]

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, providing both the theoretical underpinnings and practical protocols for utilizing Uridine-2-¹³C NMR spectroscopy in RNA structural analysis.

Section 1: The "Why" - Foundational Principles of Uridine-2-¹³C NMR for RNA Analysis

The strategic placement of a ¹³C label at the C2 position of uridine offers several distinct advantages over uniform labeling or the study of unlabeled RNA:

-

Spectral Simplification: By introducing a ¹³C label at a specific site on a single nucleotide type, the complexity of the NMR spectrum is dramatically reduced. This allows for the unambiguous assignment of signals even in larger RNA molecules where uniform labeling would result in a forest of overlapping peaks.[3][4]

-

Enhanced Sensitivity to Local Structure: The ¹³C chemical shift of the C2 carbon is highly sensitive to changes in the local electronic environment. This makes it an excellent reporter on:

-

Base Pairing: The formation of a canonical Watson-Crick (A-U) or a wobble (G-U) base pair significantly alters the electronic distribution within the uridine ring, leading to a measurable change in the 2-¹³C chemical shift.

-

Base Stacking: The aromatic ring currents of neighboring bases in a helical stack influence the magnetic field experienced by the C2 carbon, providing information on the local helical geometry.

-

Conformational Changes: Any alteration in the RNA's fold, whether induced by ligand binding, protein interaction, or environmental changes, will likely perturb the local environment of the uridine and be reflected in the 2-¹³C chemical shift.

-

-

A "Silent" Reporter: The C2 carbon is not directly bonded to a proton. This means that in standard ¹H-¹³C correlation experiments (like the HSQC), there is no direct one-bond correlation, which can be advantageous in reducing spectral crowding. However, longer-range correlation experiments can be employed to link the C2 to nearby protons if desired for assignment purposes.

The core of this technique lies in the ability to correlate the observed ¹³C chemical shifts with known structural motifs in RNA.

Table 1: Representative ¹³C Chemical Shifts of Uridine-C2 in Various RNA Structural Contexts

| RNA Structural Motif | Typical 2-¹³C Chemical Shift Range (ppm) | Rationale for Chemical Shift |

| A-form Helix (within an A-U base pair) | 150 - 153 | The formation of hydrogen bonds in a canonical Watson-Crick base pair deshields the C2 nucleus, resulting in a downfield shift. |

| Single-Stranded (unstacked) | 153 - 156 | In an unstructured and unstacked environment, the C2 nucleus is more exposed to the solvent and less influenced by ring current effects, leading to a more downfield chemical shift compared to a stacked helical environment. |

| Hairpin Loop | 152 - 155 | The chemical shift in a loop region is highly variable and depends on the specific conformation and stacking interactions within the loop. Generally, it falls between a fully stacked helical and a completely unstructured state.[5] |

| Internal Loop/Bulge | 152 - 155 | Similar to hairpin loops, the chemical environment is non-uniform and sensitive to the local structure and dynamics of the loop or bulge. |

Note: These are approximate ranges and can vary depending on the specific sequence context and experimental conditions.

Section 2: The "How" - Methodologies and Protocols

The successful application of Uridine-2-¹³C NMR spectroscopy hinges on the efficient preparation of the labeled RNA molecule. This is typically achieved through in vitro transcription using a 2-¹³C labeled Uridine triphosphate (UTP).

Chemo-enzymatic Synthesis of 2-¹³C UTP

While commercially available, the synthesis of specifically labeled NTPs in the laboratory can be more cost-effective for large-scale production. A common strategy is a chemo-enzymatic approach that combines chemical synthesis of the labeled nucleobase with enzymatic phosphorylation to generate the triphosphate.

Protocol 1: Chemo-enzymatic Synthesis of 2-¹³C UTP

This protocol is a generalized workflow based on established methods for pyrimidine nucleotide synthesis.[1][6]

Part A: Chemical Synthesis of [2-¹³C]-Uracil

-

Starting Material: Commercially available [¹³C]urea is a common starting point for introducing the ¹³C label at the 2-position of the pyrimidine ring.

-

Reaction: The [¹³C]urea is reacted with malic acid in fuming sulfuric acid. This condensation reaction forms the pyrimidine ring.

-

Purification: The resulting [2-¹³C]-uracil is purified by crystallization or column chromatography.

Part B: Enzymatic Conversion to 2-¹³C UTP

-

Ribosylation: The synthesized [2-¹³C]-uracil is converted to [2-¹³C]-uridine by reacting it with ribose-1-phosphate in the presence of uridine phosphorylase.

-

Phosphorylation Cascade: The [2-¹³C]-uridine is then subjected to a series of enzymatic phosphorylation steps:

-

To UMP: Uridine kinase catalyzes the phosphorylation of uridine to uridine monophosphate (UMP) using ATP as the phosphate donor.

-

To UDP: UMP kinase then converts UMP to uridine diphosphate (UDP), again utilizing ATP.

-

To UTP: Finally, nucleoside diphosphate kinase catalyzes the transfer of a phosphate group from ATP to UDP to yield the desired [2-¹³C]-uridine triphosphate (UTP).

-

-

Purification: The final 2-¹³C UTP product is purified using anion-exchange chromatography (e.g., FPLC with a Mono Q column).

Self-Validation: Each step of the synthesis should be monitored by appropriate analytical techniques. TLC and NMR can be used to follow the chemical synthesis, while HPLC and ³¹P NMR are suitable for monitoring the enzymatic phosphorylation reactions. The final product should be characterized by mass spectrometry to confirm the incorporation of the ¹³C label and by NMR to verify its identity and purity.

In Vitro Transcription of 2-¹³C Uridine Labeled RNA

Once the 2-¹³C UTP is obtained, it can be used in a standard in vitro transcription reaction to generate the labeled RNA.

Protocol 2: In Vitro Transcription with 2-¹³C UTP

-

DNA Template Preparation: A linear DNA template containing a T7, T3, or SP6 RNA polymerase promoter upstream of the desired RNA sequence is required. The template must be highly pure.[7]

-

Transcription Reaction Setup: In an RNase-free environment, combine the following components in a microfuge tube:

-

RNase-free water

-

Transcription buffer (typically contains Tris-HCl, MgCl₂, DTT, and spermidine)

-

ATP, GTP, CTP (unlabeled, high purity)

-

2-¹³C UTP

-

Linearized DNA template

-

T7, T3, or SP6 RNA polymerase

-

-

Incubation: Incubate the reaction at 37°C for 2-4 hours.

-

DNase Treatment: Add RNase-free DNase I to the reaction and incubate for a further 15-30 minutes at 37°C to digest the DNA template.

-

RNA Purification: The labeled RNA is typically purified by denaturing polyacrylamide gel electrophoresis (PAGE), followed by elution from the gel and ethanol precipitation. Size exclusion chromatography can also be used for purification.

-

Quantification and Storage: The concentration of the purified RNA is determined by UV-Vis spectrophotometry at 260 nm. The RNA should be stored at -80°C.

Causality in Experimental Choices: The concentration of MgCl₂ is critical for the activity of RNA polymerase and can influence the yield of the transcription reaction. The ratio of labeled to unlabeled UTP can be adjusted if partial labeling is desired, though for most structural studies, 100% incorporation is the goal.

Workflow for Uridine-2-¹³C Labeled RNA Production and Analysis

Caption: Workflow for 2-¹³C labeled RNA production and analysis.

Section 3: NMR Spectroscopic Techniques and Data Interpretation

The primary experiment for observing the 2-¹³C uridine label is the ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC) experiment.

The ¹H-¹³C HSQC Experiment

The ¹H-¹³C HSQC experiment is a two-dimensional NMR experiment that correlates the chemical shifts of ¹³C nuclei with the chemical shifts of their directly attached protons. Since the C2 carbon of uridine is non-protonated, a standard HSQC will not show a correlation peak for this position. However, a modified version of the HSQC, often referred to as a long-range HSQC (or Heteronuclear Multiple Bond Correlation, HMBC), can be used to detect correlations between the C2 carbon and nearby protons, such as the H1' of the same residue or the H5 of the preceding residue. These correlations are invaluable for resonance assignment.

More commonly for non-protonated carbons, direct ¹³C detection experiments or specialized pulse sequences that transfer magnetization from neighboring protons are employed. For the purpose of using the 2-¹³C as a structural probe, a simple 1D ¹³C spectrum can be sufficient to observe the chemical shifts of the labeled uridines. However, for assignment purposes in larger RNAs, 2D experiments are essential.

Data Analysis and Interpretation: A Case Study Approach

Case Study: Probing a Hairpin Loop

Consider an RNA hairpin with several uridines, some in the stem and one in the loop. By incorporating 2-¹³C uridine, we can expect to see distinct signals in the ¹³C dimension of our NMR spectrum.

-

Uridines in the Stem: The uridines within the A-form helical stem, participating in A-U base pairs, will exhibit ¹³C chemical shifts in the range of 150-153 ppm. Their relatively similar chemical environments will likely result in closely clustered peaks.

-

Uridine in the Loop: The uridine in the hairpin loop will experience a different chemical environment. Its 2-¹³C chemical shift will be sensitive to the specific conformation of the loop, including stacking interactions with neighboring bases. This will likely result in a chemical shift that is different from those in the stem, typically in the 152-155 ppm range.[5]

Chemical Shift Perturbation Mapping:

This technique is particularly powerful for studying RNA-ligand or RNA-protein interactions.

-

Acquire a reference spectrum: A ¹H-¹³C HSQC (or a 1D ¹³C) spectrum of the 2-¹³C labeled RNA is recorded in the absence of the binding partner.

-

Titrate with the binding partner: The ligand or protein is added incrementally to the RNA sample, and a spectrum is recorded at each titration point.

-

Monitor chemical shift changes: The signals corresponding to the 2-¹³C of the uridines are monitored. Uridines at or near the binding interface will experience a change in their local environment upon complex formation, leading to a perturbation (a shift) in their ¹³C chemical shifts.

-

Map the binding site: By identifying which uridine residues show significant chemical shift perturbations, the binding site can be mapped onto the RNA structure.

Logical Diagram of Chemical Shift Perturbation Mapping

Caption: Chemical shift perturbation mapping workflow.

Section 4: Applications in Drug Discovery and Beyond

The ability to precisely probe RNA structure and its interactions opens up numerous avenues in drug discovery and fundamental biological research.

-

Fragment-Based Drug Discovery: Uridine-2-¹³C labeled RNA can be used to screen for small molecule fragments that bind to a specific RNA target. Chemical shift perturbations provide a sensitive readout of binding, allowing for the identification of initial hits for drug development.

-

Validation of Drug-Target Engagement: For a lead compound, this technique can be used to confirm that it binds to the intended RNA target and to characterize the binding interface in detail. This information is crucial for structure-activity relationship (SAR) studies and lead optimization.

-

Understanding RNA-Protein Recognition: By selectively labeling uridines in an RNA known to interact with a protein, the specific residues involved in the recognition process can be identified. This is fundamental to understanding the regulation of gene expression and other cellular processes.

-

Probing RNA Dynamics: Changes in ¹³C line widths can provide information about the dynamics of the uridine residues. For example, a uridine in a flexible loop might have a broader signal than one in a rigid helix. This can provide insights into the conformational plasticity of the RNA, which is often important for its function.

Conclusion

Uridine-2-¹³C NMR spectroscopy is a robust and versatile tool for the detailed investigation of RNA structure and interactions. By providing a specific and sensitive probe at a key position within the pyrimidine ring, this technique overcomes many of the challenges associated with NMR studies of larger RNAs. The methodologies outlined in this guide, from the synthesis of the labeled nucleotide to the interpretation of the NMR data, provide a framework for researchers to apply this powerful technique to their own systems of interest. As the appreciation for the diverse roles of RNA in biology and disease continues to grow, so too will the importance of precise structural and dynamic information that can be gleaned from techniques such as Uridine-2-¹³C NMR spectroscopy.

References

-

Enzymatic synthesis and reverse transcription of RNAs incorporating 2′-O-carbamoyl uridine triphosphate. Chemical Communications. [Link]

-

Preparation of partially 2H/13C-labelled RNA for NMR studies. Stereo-specific deuteration of the H5′′ in nucleotides. National Institutes of Health. [Link]

-

Short, synthetic and selectively 13C-labeled RNA sequences for the NMR structure determination of protein–RNA complexes. National Institutes of Health. [Link]

-

Selective 13C labeling of nucleotides for large RNA NMR spectroscopy using an E. coli strain disabled in the TCA cycle. National Institutes of Health. [Link]

-

2′-SCF3 Uridine–A Powerful Label for Probing Structure and Function of RNA by 19F NMR Spectroscopy. National Institutes of Health. [Link]

-

Chemo-enzymatic synthesis of 13C- and 19F-labeled uridine-5′-triphosphate for RNA NMR probing. ResearchGate. [Link]

-

5-Fluoro pyrimidines: labels to probe DNA and RNA secondary structures by 1D 19 F NMR spectroscopy. Nucleic Acids Research, Oxford Academic. [Link]

-

Isotope-Labeled RNA Building Blocks for NMR Structure and Dynamics Studies. MDPI. [Link]

-

Preparation of 13C and 15N Labelled RNAs for Heteronuclear Multi-dimensional NMR Studies. ResearchGate. [Link]

-

Isotope-Labeled RNA Building Blocks for NMR Structure and Dynamics Studies. National Institutes of Health. [Link]

-

Preparation of partially 2H/13C-labelled RNA for NMR studies. Stereo-specific deuteration of the H5" in nucleotides. PubMed. [Link]

-

1H, 13C and 15N chemical shift assignment of the stem-loops 5b + c from the 5′-UTR of SARS-CoV-2. National Institutes of Health. [Link]

-

Isotope Labels Combined with Solution NMR Spectroscopy Make Visible the Invisible Conformations of Small-to-Large RNAs. Chemical Reviews. [Link]

-

Direct Determination of Pseudouridine in RNA by Mass Spectrometry Coupled with Stable Isotope Labeling. Analytical Chemistry. [Link]

-

NMR of [2‐¹⁹F, 2‐¹³C]‐labeled RNAs. A) Secondary structure of human... ResearchGate. [Link]

-

Cell‐Free Multi‐Enzyme Synthesis and Purification of Uridine Diphosphate Galactose. National Institutes of Health. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Isotope-Labeled RNA Building Blocks for NMR Structure and Dynamics Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Selective 13C labeling of nucleotides for large RNA NMR spectroscopy using an E. coli strain disabled in the TCA cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Preparation of partially 2H/13C-labelled RNA for NMR studies. Stereo-specific deuteration of the H5′′ in nucleotides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 1H, 13C and 15N chemical shift assignment of the stem-loops 5b + c from the 5′-UTR of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Using Uridine-2-13C for quantitative mass spectrometry

Application Note: Precision Quantitation and Flux Analysis of Pyrimidine Metabolism Using Uridine-2-13C

Executive Summary

This guide details the application of Uridine-2-13C (Uridine labeled at the C2 position of the pyrimidine ring) for two distinct but related purposes: absolute quantification of uridine pools and metabolic flux analysis (MFA) of the pyrimidine salvage pathway. While fully labeled analogs (e.g., Uridine-13C9, 15N2) are standard for pure quantification, the specific C2-positional label offers unique mechanistic utility. It allows researchers to trace the incorporation of exogenous uridine into RNA and glycogen intermediates without the "scrambling" often seen with uniformly labeled glucose tracers.

The Tracer Principle: De Novo vs. Salvage Pathways

To design a valid experiment, one must understand the fate of the 13C label. Uridine metabolism operates via two competing routes.[1] Uridine-2-13C specifically interrogates the Salvage Pathway .

-

De Novo Synthesis: Constructs the pyrimidine ring from Aspartate and Carbamoyl Phosphate. It does not utilize free uridine.

-

Salvage Pathway: Recycles free uridine (extracellular or intracellular) using Uridine-Cytidine Kinase (UCK) to form UMP.[2]

Mechanistic Insight: When cells are treated with Uridine-2-13C, any downstream metabolite (UMP, UDP, UTP, RNA) containing the +1 Da mass shift (+1.00335 u) is derived exclusively from the salvage of that uridine. This allows for the precise calculation of the "Salvage Fraction" of the nucleotide pool.

Figure 1: Metabolic fate of Uridine-2-13C. The label enters via salvage (Red Arrow), bypassing De Novo synthesis.

Experimental Protocol: Sample Preparation

Objective: Extract polar nucleosides/nucleotides while quenching metabolic enzymes immediately to prevent ATP/UTP hydrolysis.

Reagents:

-

LC-MS Grade Methanol (MeOH)

-

LC-MS Grade Acetonitrile (ACN)

-

LC-MS Grade Water

-

Internal Standard (IS): Uridine-15N2 or Uridine-d2 (Add to extraction solvent).

Step-by-Step Workflow:

-

Quenching (Critical):

-

Adherent Cells: Wash rapidly ( <5 sec) with ice-cold PBS. Aspirate completely. Immediately add 1 mL of -80°C 80% MeOH / 20% H₂O .

-

Suspension Cells: Pellet rapidly at 4°C. Resuspend pellet immediately in -80°C extraction solvent.

-

Note: Do not use trypsin; it induces metabolic stress. Scrape cells in the cold solvent.

-

-

Internal Standard Addition:

-

Spike the extraction solvent with the IS to a final concentration of 1 µM before adding to cells. This corrects for extraction loss and ionization suppression.

-

-

Lysis & Extraction:

-

Incubate plates/tubes at -80°C for 15 minutes to ensure complete lysis.

-

Scrape cells (if adherent) and transfer the lysate to a clean tube.

-

Vortex vigorously for 30 seconds.

-

-

Clarification:

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new vial.

-

-

Drying (Optional but Recommended for Sensitivity):

-

Dry the supernatant under nitrogen flow or SpeedVac (cold trap).

-

Reconstitute in 50 µL of 50% ACN / 50% Water .

-

Caution: Do not reconstitute in 100% water; this causes peak shape distortion in HILIC chromatography.

-

LC-MS/MS Instrumentation & Method

Chromatography Strategy: Nucleosides and nucleotides are highly polar. Reversed-Phase (C18) is generally unsuitable as they elute in the void volume. Hydrophilic Interaction Liquid Chromatography (HILIC) is the required standard [1].[3][4]

Column Selection:

-

Primary Choice: Zwitterionic HILIC (e.g., Merck SeQuant ZIC-pHILIC or Agilent InfinityLab Poroshell HILIC-Z).

-

Alternative: Amide HILIC (e.g., Waters BEH Amide).

LC Conditions:

-

Mobile Phase A: 20 mM Ammonium Acetate in Water, pH 9.0 (pH 9.0 enhances ionization of phosphates in negative mode).

-

Mobile Phase B: 100% Acetonitrile.

-

Flow Rate: 0.3 mL/min.

-

Gradient:

-

0-2 min: 90% B (Isocratic hold for retention).

-

2-12 min: 90% -> 40% B (Linear gradient).

-

12-15 min: 40% B (Wash).

-

15.1 min: 90% B (Re-equilibration - Critical for HILIC).

-

Mass Spectrometry (MRM Parameters): Operate in Positive Mode (ESI+) for Uridine (Nucleoside) and Negative Mode (ESI-) for Nucleotides (UMP/UDP/UTP). If measuring only Uridine, ESI+ is more sensitive.

Table 1: Optimized MRM Transitions

| Analyte | Polarity | Precursor Ion (Q1) | Product Ion (Q3) | Collision Energy (V) | Mechanistic Note |

| Uridine (Endogenous) | ESI (+) | 245.1 | 113.1 | 15 | Loss of Ribose (-132 Da) |

| Uridine-2-13C (Tracer) | ESI (+) | 246.1 | 114.1 | 15 | Label retained on Uracil ring |

| Uridine-15N2 (IS) | ESI (+) | 247.1 | 115.1 | 15 | Internal Standard |

| UMP | ESI (-) | 323.0 | 79.0 | 30 | Phosphate fragment |

| UMP-2-13C | ESI (-) | 324.0 | 79.0 | 30 | Phosphate (unlabeled) |

Note: For UMP-2-13C in negative mode, the Q3 fragment (PO3-) does not carry the label. The specificity comes from the Q1 selection.

Figure 2: LC-MS/MS Data Acquisition Workflow.

Data Analysis & Validation

A. Natural Abundance Correction (The "Isotope Effect") Biological molecules naturally contain ~1.1% Carbon-13.

-

The "M+0" peak of endogenous Uridine (245) will have an "M+1" isotope satellite at 246 due to natural 13C.

-

This overlaps with your Tracer signal (Uridine-2-13C, also 246).

-

Correction Formula:

(Approximation based on carbon count; use software like IsoCor or Polu for precision).

B. Calculation of Fractional Enrichment

To determine how much of the intracellular pool comes from the tracer:

C. Self-Validation Steps

-

Retention Time Match: The 13C isotope must co-elute exactly with the unlabeled standard. Any shift suggests an impurity.

-

Linearity: Construct a calibration curve (0.1 µM to 100 µM) using Uridine-2-13C spiked into matrix to ensure the detector is not saturated.

-

Flux Verification: If you treat cells with an inhibitor of the salvage pathway (e.g., Dipyridamole, which blocks transport), the Uridine-2-13C signal inside the cell should disappear. This validates the pathway specificity.

References

-

Cambridge Isotope Laboratories. (n.d.). Application Note: Metabolic Flux Analysis using Stable Isotopes.Link

-

Lane, A. N., & Fan, T. W. (2015). Selection of stable isotope tracers for metabolic flux analysis. Methods in Molecular Biology. Link

-

PubChem. (n.d.). Uridine-2-13C Compound Summary. National Library of Medicine. Link

-

Lu, W., et al. (2017). Metabolite Measurement: Pitfalls to Avoid and Practices to Follow. Annual Review of Biochemistry. Link

Sources

Quantifying Pyrimidine Biosynthetic Plasticity: A Competitive Flux Analysis Using Uridine-2-13C

Abstract

This Application Note details a rigorous methodology for assessing the balance between de novo pyrimidine synthesis and the salvage pathway in mammalian cells. While Uridine-2-13C is a direct tracer for the salvage pathway, this protocol utilizes a competitive pool principle to quantify de novo synthesis by measuring the isotopic dilution of the UMP pool. This approach is critical for evaluating the efficacy of DHODH inhibitors (e.g., Brequinar, Leflunomide) and CAD complex inhibitors, providing a functional readout of metabolic plasticity in oncology and immunology drug discovery.

Scientific Principle: The Competitive Pool Model

The Metabolic Tug-of-War

Mammalian cells synthesize pyrimidine nucleotides (UMP, UTP, CTP) via two converging pathways:

-

De Novo Synthesis: A high-energy pathway utilizing Glutamine, Aspartate, and Bicarbonate to form Orotate, which is converted to UMP.

-

Salvage Pathway: An energy-efficient route where extracellular Uridine or Cytidine is recycled into UMP via Uridine-Cytidine Kinase (UCK).

The Tracer Strategy: Uridine-2-13C

Uridine-2-13C contains a stable carbon-13 isotope at position 2 of the pyrimidine ring.

-

Salvage Fate: When taken up, Uridine-2-13C is phosphorylated to UMP. This UMP retains the 13C label (Mass + 1.003 Da, denoted as M+1 ).

-

De Novo Fate: De novo synthesis generates UMP entirely from unlabeled precursors (Mass + 0, denoted as M+0 ).

The Analytical Logic: The intracellular UMP pool represents a mixture of these two sources. By saturating the salvage pathway with Uridine-2-13C, the ratio of M+0 (unlabeled) to M+1 (labeled) UMP provides a direct quantitative measure of the fractional contribution of de novo synthesis.

-

High M+0 / Low M+1: Dominant de novo synthesis (Salvage is inactive or outcompeted).

-

Low M+0 / High M+1: Dominant salvage activity (or de novo inhibition).

Pathway Visualization

The following diagram illustrates the convergence of the unlabeled de novo arm and the labeled salvage arm at the UMP node.

Caption: Convergence of De Novo (Red) and Salvage (Blue) pathways at UMP. The isotopic enrichment of UMP reflects the flux balance.

Experimental Protocol

Materials & Reagents

-

Tracer: Uridine-2-13C (99% enrichment).

-

Note: Ensure the label is on the pyrimidine ring (Position 2), not the ribose, to track base recycling.

-

-

Cell Culture Media: Custom medium containing Dialyzed FBS .

-

Critical: Standard FBS contains ~5-20 µM unlabeled Uridine, which will dilute your tracer and invalidate the "Competitive Pool" assumption. Dialyzed FBS is mandatory.

-

-

Extraction Solvent: 80% Methanol / 20% Water (LC-MS Grade), pre-chilled to -80°C.

-

Internal Standard: 13C10, 15N5-UTP (or similar fully heavy nucleotide) for normalization.

Cell Culture & Dosing Workflow

-

Seeding: Seed cells in 6-well plates. Allow to adhere overnight in standard media.

-

Acclimatization (Optional but Recommended): Switch to media with Dialyzed FBS 12–24 hours prior to the experiment to deplete intracellular unlabeled nucleotide pools.

-

Pulse Labeling:

-

Replace media with fresh Dialyzed FBS media containing Uridine-2-13C .

-

Concentration: 20 µM (Physiological) to 50 µM (Saturating).

-

Duration:

-

Flux Analysis: 15 min – 2 hours (to measure initial rate of incorporation).

-

Steady State: 24 hours (to measure final fractional contribution).

-

-

-

Inhibitor Treatment (If applicable): Add de novo inhibitors (e.g., 1 µM Brequinar) concurrently with the tracer.

Metabolite Extraction (Quenching)

Speed is critical. Nucleotide turnover is rapid.

-

Aspirate media completely.

-

Wash: Immediately add 1 mL ice-cold PBS (4°C), swirl once, and aspirate.

-

Quench: Immediately add 1 mL -80°C 80% Methanol .

-

Scrape: Scrape cells on dry ice. Transfer suspension to a pre-cooled tube.

-

Lyse: Vortex vigorously for 10 seconds.

-

Precipitate: Incubate at -80°C for 1 hour (or -20°C overnight) to precipitate proteins.

-

Centrifuge: 15,000 x g for 15 mins at 4°C.

-

Supernatant: Transfer supernatant to a fresh glass vial for LC-MS. (Dry down under nitrogen if concentration is required, but direct injection is preferred for labile nucleotides).

LC-MS/MS Methodology

Nucleotides are highly polar and negatively charged. Reverse Phase (C18) chromatography is generally unsuitable. HILIC (Hydrophilic Interaction Liquid Chromatography) or Ion-Pairing Chromatography is required.

Chromatographic Conditions (HILIC)

-

Column: ZIC-pHILIC (Merck) or BEH Amide (Waters).

-

Mobile Phase A: 20 mM Ammonium Carbonate in Water, pH 9.0 (adjust with NH4OH).

-

Mobile Phase B: 100% Acetonitrile.

-

Gradient: Linear gradient from 80% B to 20% B over 15-20 minutes.

-

Flow Rate: 0.15 – 0.2 mL/min.

Mass Spectrometry Settings

-

Mode: Negative Ion Mode (ESI-). Nucleotides ionize best in negative mode.

-

Scan Type: High-Resolution Full Scan (Orbitrap/Q-TOF) is preferred to resolve isotopomers. If using Triple Quad, set up MRMs for specific isotopomers.

Target Transitions (MRM Example)

| Metabolite | Precursor (M+0) | Product | Precursor (M+1) | Rationale |

| UMP | 323.0 | 79.0 (PO3) | 324.0 | M+1 indicates 13C-Uridine salvage. |

| UTP | 483.0 | 159.0 (PPi) | 484.0 | Downstream incorporation. |

| CTP | 482.0 | 159.0 (PPi) | 483.0 | Conversion of UTP to CTP. |

Data Analysis & Interpretation

Mass Isotopomer Distribution (MID)

For each metabolite (UMP, UTP, CTP), extract the peak areas for:

-

M+0: Unlabeled (Synthesized de novo).

-

M+1: Singly labeled (Salvaged from Uridine-2-13C).

Calculating Fractional Contribution

To quantify the reliance on salvage versus de novo:

(Note: This assumes natural abundance correction is negligible or performed via software like IsoCor).

Expected Results Table

| Condition | UMP M+0 (De Novo) | UMP M+1 (Salvage) | Interpretation |

| Control (Basal) | High (~70-90%) | Low (~10-30%) | Cells prefer de novo synthesis in replete media. |

| DHODH Inhibitor | Low (<10%) | High (>90%) | De novo block forces cells to rely 100% on salvage. |

| Salvage Deficient (UCK2 KO) | High (~100%) | None (0%) | Inability to utilize the tracer; pure de novo. |

Analytical Workflow Diagram

Caption: Step-by-step workflow from cell culture to data extraction.

References

-

Fairbanks, L. D., et al. (1995). "De novo" pyrimidine nucleotide synthesis in human peripheral blood mononuclear cells. Journal of Biological Chemistry. Link

-

Lane, A. N., & Fan, T. W. (2015). Regulation of mammalian nucleotide metabolism and biosynthesis.[1][2] Nucleic Acids Research. Link

-

Luengo, A., et al. (2017). Reactive oxygen species biosynthetic pathways. Cell Chemical Biology (Discusses nucleotide synthesis tracing). Link

-

Cambridge Isotope Laboratories. (2023). Metabolic Tracing of Pyrimidine Nucleotides. Application Note. Link

-

Shukla, S. K., et al. (2017). MUC1 and HIF-1alpha Signaling Crosstalk Induces Anabolic Glucose Metabolism to Impart Gemcitabine Resistance to Pancreatic Cancer. Cancer Cell (Example of Pyrimidine tracing methods). Link

Sources

In vivo Uridine-2-13C labeling protocols for animal studies

Application Note: In Vivo Uridine-2- C Labeling for Metabolic Flux Analysis

Abstract

This application note details a robust protocol for in vivo tracing of pyrimidine salvage, RNA synthesis, and glycoconjugate metabolism using Uridine-2-

Scientific Principle & Experimental Logic

Why Uridine-2- C?

Uridine is the primary "salvage" pyrimidine in circulation.[1] While de novo synthesis generates UMP from glutamine and aspartate, most tissues (especially the brain and resting lymphocytes) rely heavily on salvaging circulating uridine.

-

The Tracer: Uridine-2-

C is labeled at the Carbon-2 position of the uracil ring. -

The Fate:

-

Anabolism (Signal Retention): The C2 atom is chemically stable within the pyrimidine ring during phosphorylation (UMP

UDP -

Catabolism (Signal Loss): If the pyrimidine ring is degraded (reductive catabolism), the C2 atom is released as

CO

-

Metabolic Pathway Map

The following diagram illustrates the specific flow of the

Figure 1: Metabolic fate of Uridine-2-

Pre-Experimental Planning

Tracer Specification

-

Compound: Uridine (2-

C, 99%) -

Form: Crystalline solid.

-

Solubility: Highly soluble in water/saline.

-

Storage: -20°C, desiccated.

Animal Model Considerations

-

Fasting: Mice should be fasted for 4–6 hours prior to the experiment to normalize endogenous uridine levels and glycogen pools, unless the study specifically targets post-prandial flux.

-

Anesthesia: Avoid Isoflurane if possible during the uptake phase, as it depresses respiration and metabolic rates. If anesthesia is required for injection, use short-acting agents or conscious tail vein injection (preferred).

Detailed Protocol: In Vivo Labeling

Phase A: Tracer Administration

Goal: Achieve a rapid, defined pulse of labeled uridine in the bloodstream.

-

Preparation of Vehicle:

-

Dissolve Uridine-2-

C in sterile 0.9% saline. -

Target Concentration: 10 mg/mL.

-

Filter sterilize (0.22 µm).

-

-

Dosage Calculation:

-

Standard Bolus: 50 mg/kg body weight.

-

Example: For a 25g mouse, inject 1.25 mg (125 µL of 10 mg/mL solution).

-

Rationale: This dose saturates the salvage pathway transporters (ENT1/2) momentarily without inducing massive pharmacological toxicity, allowing for measurable enrichment (M+1) in downstream pools.

-

-

Injection (Time

):-

Restrain the mouse using a standard restrainer.

-

Perform a lateral tail vein injection.

-

Start the timer immediately upon completion of injection.

-

Phase B: Circulation & Uptake

-

Duration:

-

RNA Synthesis Flux: 30 – 60 minutes.

-

Glycogen Synthesis: 60 – 120 minutes.

-

Nucleotide Pool Turnover: 15 – 30 minutes.

-

-

Environment: Return animal to a clean cage; minimize stress (stress alters glucose/glycogen metabolism).

Phase C: Tissue Harvest & Quenching (CRITICAL)

Goal: Stop metabolic enzymes instantly. Nucleotide pools (UTP/UDP) turn over in seconds.

-

Euthanasia: Cervical dislocation is preferred over CO

to prevent hypoxia-induced metabolic shifts in the final seconds. -

Rapid Dissection:

-

Open the abdominal cavity immediately.

-

Excise target tissue (Liver, Tumor, Muscle) within <30 seconds of death.

-

-

Wollenberger Clamp / Liquid Nitrogen:

-

Best Practice: Clamp the tissue with pre-cooled Wollenberger tongs (cooled in liquid N

) to flatten and freeze instantly. -

Alternative: Drop tissue directly into liquid nitrogen.

-

-

Storage: Store at -80°C. Do not thaw before extraction.

Protocol: Metabolite Extraction & MS Analysis

Extraction (The "40:40:20" Method)

This solvent system precipitates enzymes while solubilizing polar nucleotides.

-

Homogenization:

-

Weigh ~20 mg frozen tissue (keep on dry ice).

-

Add 1 mL cold (-20°C) Extraction Solvent : Acetonitrile : Methanol : Water (40:40:20).

-

Homogenize (bead beater) at 4°C.

-

-

Incubation:

-

Vortex and incubate on ice for 10 minutes.

-

-

Clarification:

-

Centrifuge at 16,000 x g for 10 minutes at 4°C.

-

Transfer supernatant to a new glass vial.

-

-

Drying (Optional but recommended for sensitivity):

-

Dry under nitrogen stream or SpeedVac (no heat).

-

Reconstitute in 100 µL LC-MS grade water.

-

LC-MS/MS Configuration

Instrument: Triple Quadrupole (QqQ) or Orbitrap (HRAM). Column: HILIC (Hydrophilic Interaction Liquid Chromatography) is required for polar nucleotides. C18 will not retain UTP/UDP well. Mobile Phase:

-

A: 20 mM Ammonium Acetate + 0.1% Ammonium Hydroxide in Water (pH 9.0).

-

B: Acetonitrile.[2]

Table 1: Mass Spectrometry Transitions (Negative Mode)

Note: Uridine-2-

| Metabolite | Precursor (M+0) | Product (M+0) | Precursor (M+1) | Product (M+1) | Collision Energy |

| Uridine | 243.1 | 111.0 (Base) | 244.1 | 112.0 | 15 eV |

| UMP | 323.0 | 79.0 (PO3) | 324.0 | 79.0 | 25 eV |

| UDP | 403.0 | 79.0 (PO3) | 404.0 | 79.0 | 30 eV |

| UTP | 483.0 | 159.0 (PPi) | 484.0 | 159.0 | 35 eV |

| UDP-Glc | 565.1 | 323.0 (UMP) | 566.1 | 324.0 | 28 eV |

Technical Note: For UMP/UDP/UTP, the phosphate fragment (79.0) does not carry the label. The precursor mass shifts by +1. For Uridine, the base fragment (Uracil) carries the label, shifting from 111 to 112.

Data Analysis & Interpretation

Calculating Fractional Enrichment

To quantify the flux, calculate the Fractional Enrichment (FE) for each metabolite:

Interpreting the Ratios

-

High Uridine M+1 / Low UTP M+1: Indicates a bottleneck at Uridine-Cytidine Kinase (UCK). The tracer entered the cell but wasn't phosphorylated.

-

High UTP M+1 / Low RNA M+1: Indicates slow transcriptional activity (slow RNA synthesis).

-

Appearance of CTP M+1: Indicates activity of CTP Synthetase (conversion of UTP

CTP). This confirms the tracer is feeding the total pyrimidine pool.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Signal Intensity | Ion suppression from salts. | Use Ammonium Acetate in mobile phase; ensure thorough protein precipitation. |

| No M+1 Enrichment | Rapid dephosphorylation during harvest. | Must use Wollenberger clamp or liquid N |

| Peak Tailing | HILIC column aging or pH mismatch. | Ensure mobile phase pH is >8.5 for phosphate groups. Replace column guard. |

| High M+0 Background | Endogenous uridine pool is too large. | Increase tracer dose to 100 mg/kg or fast animals longer to deplete endogenous pools. |

References

-

Lane, A. N., & Fan, T. W. (2015). Regulation of mammalian nucleotide metabolism and biosynthesis.[1][3][4][5] Nucleic Acids Research. [Link]

-

Lu, W., et al. (2017). Metabolomic analysis via reversed-phase ion-pairing liquid chromatography coupled to a stand alone orbitrap mass spectrometer. Analytical Chemistry. [Link][6]

-

Hui, S., et al. (2017). Glucose feeds the TCA cycle via circulating lactate. Nature. (Demonstrates systemic isotope tracing principles). [Link]

-

Fair-Mäkelä, R., et al. (2022). Uridine administration results in higher tissue specificity of RNA labeling than 5-ethynyluridine. Scientific Reports. [Link]

Troubleshooting & Optimization

Technical Support Center: Optimizing Uridine-2-13C Incorporation

Core Directive & Overview

Welcome to the Technical Support Center. This guide is designed for researchers observing suboptimal enrichment or inconsistent data when using Uridine-2-13C (Uridine labeled at the C2 position of the uracil ring).

Uridine-2-13C is a precision tool for tracing pyrimidine salvage pathways , RNA synthesis rates , and nucleotide interconversion . Unlike uniformly labeled Uridine (

Pre-Experiment: Media & Reagent Optimization

Q: Why is my isotopic enrichment significantly lower than expected (<50%)?

A: The culprit is almost always endogenous uridine in your serum.

Standard Fetal Bovine Serum (FBS) contains high levels of endogenous uridine (typically 1–5 µM). If you add 10 µM of labeled uridine to media containing 5 µM of unlabeled uridine from FBS, your theoretical maximum enrichment drops immediately.

The Fix: Switch to Dialyzed FBS (dFBS).

-

Mechanism: Dialysis (10 kDa MWCO) removes small molecules, including nucleosides, amino acids, and cytokines, while retaining growth factors and proteins.

-

Protocol: Replace standard FBS with dFBS 24 hours prior to labeling to "wash out" intracellular unlabeled uridine pools.

-

Validation: Verify cell viability, as dFBS lacks some auxotrophic factors. You may need to supplement with specific non-labeled nucleosides (e.g., Cytidine) if your cell line is auxotrophic.

Q: What concentration of Uridine-2-13C should I use?

A: You must perform a saturation titration.

Using too little tracer leads to poor signal-to-noise ratios; using too much can perturb the very metabolic flux you are trying to measure (the "observer effect").

Recommended Titration Protocol:

-

Range: Test 0, 5, 10, 20, and 50 µM Uridine-2-13C.

-

Readout: Measure intracellular UTP M+1 enrichment via LC-MS.

-

Target: Select the lowest concentration that achieves >80% isotopic steady state without altering cell proliferation rates compared to controls.

| Concentration (µM) | Expected Enrichment (UTP M+1) | Risk Factor |

| 5 µM | 40–60% | High dilution by de novo synthesis |

| 10–20 µM | 70–85% | Optimal Zone |

| >50 µM | >90% | Metabolic perturbation (Feedback inhibition of CAD enzyme) |

Experimental Workflow & Pathway Logic

Understanding the entry point is critical. Uridine-2-13C enters via the Salvage Pathway , bypassing the de novo synthesis steps (CAD complex and DHODH).

Visualizing the Flux

The following diagram illustrates the entry of Uridine-2-13C and its integration into the pyrimidine pool. Note how it bypasses the de novo pathway (Orotate).

Figure 1: Uridine-2-13C enters the cell via nucleoside transporters and is phosphorylated by Uridine-Cytidine Kinase (UCK2) to UMP, bypassing the de novo synthesis pathway.

Troubleshooting Guide: During & Post-Experiment

Q: My LC-MS data shows "M+0" dominance even after 24 hours.

A: Check for De Novo Pathway dominance.

If your cells are highly proliferative (e.g., certain cancer lines), the de novo pathway (Glutamine

-

Diagnostic: Look at the ratio of Unlabeled (M+0) to Labeled (M+1) UTP.

-

Solution: You may need to inhibit de novo synthesis slightly to force label uptake, though this changes the biology. Alternatively, increase tracer concentration to 50–100 µM to outcompete the endogenous flux.

Q: I see M+1 in UTP, but not in CTP. Why?

A: CTP Synthase (CTPS) bottleneck. The conversion of UTP to CTP is rate-limited by CTPS.

-

Observation: High UTP enrichment, low CTP enrichment.

-

Implication: This is a biological finding, not an error. It indicates slow equilibration between the uracil and cytosine pools in your specific cell model.

-

Action: Extend incubation time to 48 hours to allow equilibration.

Q: How do I correct for Natural Abundance?

A: You must use a correction matrix.

Carbon-13 has a natural abundance of ~1.1%. In a large molecule like UTP (

-

Tool: Use software like IsoCor or Polymorph to correct raw mass isotopomer distributions (MIDs).[2]

-

Calculation:

Standard Operating Procedure (SOP)

Objective: Measure Uridine-2-13C incorporation into the UTP pool.

Materials:

-

Uridine-2-13C (99% purity).

-

Dialyzed FBS (dFBS).[3]

-

LC-MS grade Methanol/Acetonitrile.

Step-by-Step Protocol:

-

Adaptation (T minus 24h):

-

Wash cells 2x with PBS.

-

Switch media to DMEM + 10% dialyzed FBS.[3]

-

Reasoning: Depletes intracellular unlabeled nucleotide pools.

-

-

Labeling Pulse (T=0):

-

Replace media with fresh DMEM + 10% dFBS + 20 µM Uridine-2-13C .

-

Note: Ensure the tracer is pre-warmed to 37°C to prevent temperature shock.

-

-

Incubation:

-

Incubate for desired timepoints (e.g., 0, 1, 4, 12, 24 hours).

-

Tip: For flux analysis (rates), use early timepoints (0–4h). For steady-state (pool size), use >24h.

-

-

Quenching & Extraction:

-

Rapidly aspirate media.

-

Wash 1x with ice-cold PBS (do this in <10 seconds to stop metabolism).

-

Add 500 µL 80% Methanol (pre-chilled to -80°C) .

-

Scrape cells and transfer to dry ice immediately.

-

Critical: Nucleotides turnover in seconds. Speed and cold are non-negotiable.

-

-

Analysis:

-

Vortex vigorously, centrifuge at 15,000 x g for 10 min at 4°C.

-

Analyze supernatant via HILIC-LC-MS (Negative Mode).

-

References

-

Lane, A. N., & Fan, T. W. (2015). "Regulation of mammalian nucleotide metabolism and biosynthesis." Nucleic Acids Research. Available at: [Link][4]

-

Lu, W., et al. (2017). "Metabolomic analysis via reversed-phase ion-pairing liquid chromatography coupled to a stand alone orbitrap mass spectrometer." Nature Protocols. Available at: [Link]

For further assistance, please contact the Application Science team with your specific cell line and LC-MS parameters.

Sources

Technical Support Center: Uridine-2-13C Labeling Optimization

Current Status: Operational Topic: Minimizing Cytotoxicity in Metabolic Flux Analysis (MFA) & RNA Dynamics Audience: Senior Researchers & QA/QC Scientists

Introduction: The "Observer Effect" in Metabolic Tracing

Uridine-2-13C is a precision tool for tracing pyrimidine salvage pathways, RNA turnover, and glycosylation dynamics. However, it presents a classic "Heisenberg" problem in biology: the act of measuring the system (introducing exogenous uridine) alters the system.

High concentrations of uridine are not inert; they trigger a "Pyrimidine Trap," causing UTP pool expansion, CTP depletion, and subsequent cell cycle arrest (G1/S block). This guide provides the technical protocols to decouple the chemical toxicity of the uridine moiety from its isotopic utility.

Module 1: Mechanism of Action & Toxicity[1][2]

The Pyrimidine Trap: Why Uridine Kills

Users often mistake uridine cytotoxicity for "isotope impurity." In 99% of cases, the issue is chemical imbalance , not isotopic radiation or heavy metal contamination.

-

Bypass of Regulation: Exogenous Uridine-2-13C enters the cell via nucleoside transporters (ENTs/CNTs) and is phosphorylated by Uridine-Cytidine Kinase (UCK2), bypassing the rate-limiting enzyme CAD (Carbamoyl-phosphate synthetase 2, Aspartate transcarbamylase, and Dihydroorotase).

-

The UTP Surge: This unregulated entry floods the cell with UTP.

-

The CTP Chokehold: Excess UTP (and its product CTP) exerts feedback inhibition on CTP Synthetase (CTPS) .[1][2][3] Paradoxically, while UTP levels skyrocket, the conversion to CTP is throttled, or the CTP pool is simply outcompeted, leading to a relative CTP deficiency that halts DNA replication.

Visualizing the Pathway Imbalance

Figure 1: The "Pyrimidine Trap."[4][1][5] Exogenous Uridine-2-13C floods the UTP pool, inhibiting CTPS and starving the cell of CTP required for DNA synthesis.

Module 2: Diagnostic Triage (FAQs)

Q1: My cells are dying after 24h of labeling. Is my Uridine-2-13C batch contaminated?

-

Diagnosis: Unlikely.

-

Test: Run a side-by-side comparison with standard (unlabeled) 12C-Uridine at the same concentration.

-

If both kill cells: It is concentration-dependent chemical toxicity .

-

If only 13C kills cells: It is a batch impurity (rare). Contact the vendor immediately.

-

Q2: I see a massive G1/S peak in my flow cytometry data. Why?

-

Root Cause: Pyrimidine pool imbalance. The cell has sufficient ATP/UTP but lacks CTP to synthesize DNA.

-

Action: Lower the concentration or implement the Cytidine Rescue Protocol (see Module 4).

Q3: Can I use dialyzed FBS to improve labeling efficiency?

-

Technical Insight: Yes, but with caution. Dialyzed FBS removes endogenous nucleosides, increasing the specific enrichment of your 13C tracer. However, it also removes the "buffer" of endogenous cytidine, making cells more sensitive to Uridine toxicity.

-

Adjustment: If switching to dialyzed FBS, reduce your Uridine-2-13C concentration by 50% initially.

Module 3: Optimization Protocol (The "Sweet Spot" Assay)

Do not guess the concentration. Perform this standardized titration assay before your main flux experiment.

Protocol: The Viability-Enrichment Cross-Check

Objective: Find the concentration (

Materials:

-

Uridine-2-13C (Stock 100 mM in water/PBS).

-

Cell line of interest (exponential phase).

-

Assay 1: CellTiter-Glo or MTT (Viability).

-

Assay 2: LC-MS or GC-MS (Enrichment).

Step-by-Step:

-

Seeding: Seed cells in two parallel 96-well plates (Plate A for Viability, Plate B for MS).

-

Titration: Treat with log-scale Uridine-2-13C concentrations:

-

0 µM (Control)